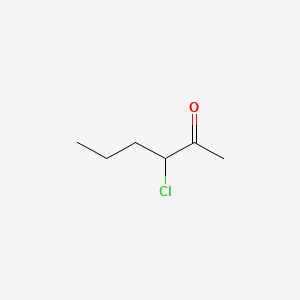
3-Chlorohexan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chlorohexan-2-one is an organic compound with the molecular formula C6H11ClO It is a chlorinated ketone, specifically a chloro-substituted hexanone
準備方法
Synthetic Routes and Reaction Conditions
3-Chlorohexan-2-one can be synthesized through several methods. One common approach involves the chlorination of hexan-2-one. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position.
Another method involves the oxidation of 3-chlorohexanol. This can be achieved using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in acetone). The reaction conditions must be carefully controlled to prevent over-oxidation to carboxylic acids.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes are designed to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity and efficiency in production.
化学反応の分析
Types of Reactions
3-Chlorohexan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Further oxidation can convert the ketone to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at moderate temperatures.
Reduction: Conducted in anhydrous conditions to prevent hydrolysis of the reducing agents.
Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.
Major Products Formed
Nucleophilic Substitution: Produces substituted hexanones with various functional groups.
Reduction: Yields 3-chlorohexanol.
Oxidation: Results in 3-chlorohexanoic acid.
科学的研究の応用
3-Chlorohexan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-chlorohexan-2-one involves its reactivity as a chlorinated ketone. The chlorine atom makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack. This property is exploited in various chemical reactions where this compound acts as an intermediate. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
類似化合物との比較
3-Chlorohexan-2-one can be compared with other similar compounds such as:
3-Bromohexan-2-one: Similar in structure but with a bromine atom instead of chlorine. Bromine is less electronegative than chlorine, affecting the reactivity and selectivity of reactions.
3-Iodohexan-2-one: Contains an iodine atom, which is larger and more polarizable than chlorine, leading to different reaction kinetics and mechanisms.
3-Fluorohexan-2-one: Fluorine is more electronegative than chlorine, resulting in a stronger inductive effect and different chemical behavior.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
2832-55-5 |
|---|---|
分子式 |
C6H11ClO |
分子量 |
134.60 g/mol |
IUPAC名 |
3-chlorohexan-2-one |
InChI |
InChI=1S/C6H11ClO/c1-3-4-6(7)5(2)8/h6H,3-4H2,1-2H3 |
InChIキー |
BMAOXIKHKBCNHU-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


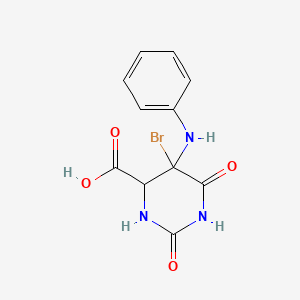
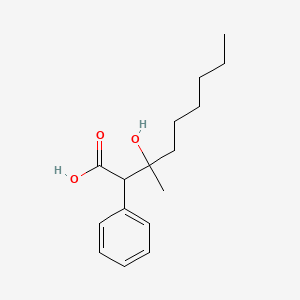
![5-[[4-[[4-[(2,4-Diamino-5-methylphenyl)diazenyl]-3-methyl-2-sulfophenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid](/img/structure/B14734075.png)
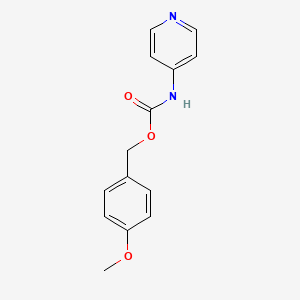

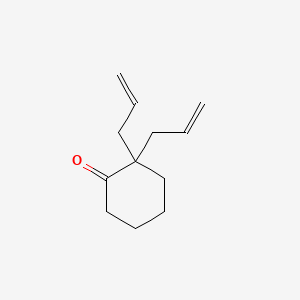
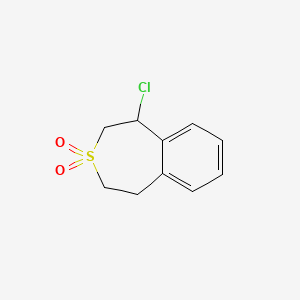
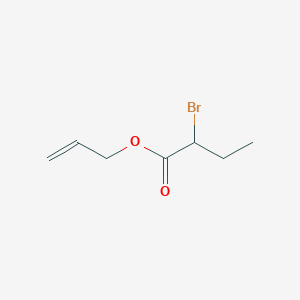
![(2E)-7-bromo-4,6-dimethoxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B14734101.png)
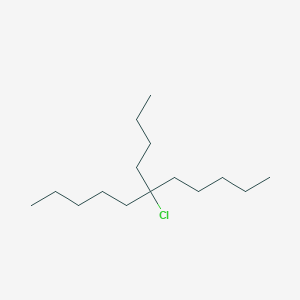


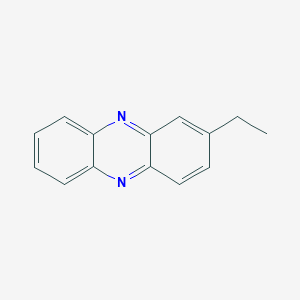
![N-phenyl-1-[4-(thietan-3-yloxy)phenyl]methanimine](/img/structure/B14734124.png)
